Cas no 2098023-70-0 (3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride)
![3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride structure](https://www.kuujia.com/scimg/cas/2098023-70-0x500.png)
3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-[2-(piperidin-3-yl)ethyl]pyridine dihydrochloride
- 3-(2-(Piperidin-3-yl)ethyl)pyridine dihydrochloride
- 3-(2-piperidin-3-ylethyl)pyridine;dihydrochloride
- 3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride
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- Inchi: 1S/C12H18N2.2ClH/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12;;/h1,3,7,9,12,14H,2,4-6,8,10H2;2*1H
- InChI Key: MNAUGVOOLLEFKU-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1CCCC(CCC2C=NC=CC=2)C1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 158
- Topological Polar Surface Area: 24.9
3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P223576-1g |
3-[2-(piperidin-3-yl)ethyl]pyridine dihydrochloride |
2098023-70-0 | 1g |
$ 660.00 | 2022-06-03 | ||
Life Chemicals | F2167-8261-1g |
3-[2-(piperidin-3-yl)ethyl]pyridine dihydrochloride |
2098023-70-0 | 95%+ | 1g |
$453.0 | 2023-09-06 | |
Life Chemicals | F2167-8261-5g |
3-[2-(piperidin-3-yl)ethyl]pyridine dihydrochloride |
2098023-70-0 | 95%+ | 5g |
$1359.0 | 2023-09-06 | |
Life Chemicals | F2167-8261-10g |
3-[2-(piperidin-3-yl)ethyl]pyridine dihydrochloride |
2098023-70-0 | 95%+ | 10g |
$1903.0 | 2023-09-06 | |
Life Chemicals | F2167-8261-2.5g |
3-[2-(piperidin-3-yl)ethyl]pyridine dihydrochloride |
2098023-70-0 | 95%+ | 2.5g |
$906.0 | 2023-09-06 | |
TRC | P223576-500mg |
3-[2-(piperidin-3-yl)ethyl]pyridine dihydrochloride |
2098023-70-0 | 500mg |
$ 435.00 | 2022-06-03 | ||
Life Chemicals | F2167-8261-0.5g |
3-[2-(piperidin-3-yl)ethyl]pyridine dihydrochloride |
2098023-70-0 | 95%+ | 0.5g |
$430.0 | 2023-09-06 | |
Life Chemicals | F2167-8261-0.25g |
3-[2-(piperidin-3-yl)ethyl]pyridine dihydrochloride |
2098023-70-0 | 95%+ | 0.25g |
$408.0 | 2023-09-06 | |
TRC | P223576-100mg |
3-[2-(piperidin-3-yl)ethyl]pyridine dihydrochloride |
2098023-70-0 | 100mg |
$ 115.00 | 2022-06-03 |
3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride Related Literature
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
Additional information on 3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride
Introduction to 3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride (CAS No. 2098023-70-0)
3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2098023-70-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in drug discovery and development. The structural framework of this molecule incorporates both pyridine and piperidine moieties, which are frequently utilized in medicinal chemistry due to their ability to interact with biological targets in a variety of ways.
The dihydrochloride salt form of 3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride enhances its solubility in aqueous solutions, a critical property for pharmaceutical applications. This solubility advantage is particularly important for formulation development, as it allows for easier administration and potentially improved bioavailability. The compound's molecular structure, featuring a pyridine ring substituted with an ethyl chain that is further connected to a piperidine ring, provides multiple sites for functionalization and interaction with biological receptors.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various therapeutic pathways. 3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride has emerged as a compound of interest in several preclinical studies due to its potential pharmacological properties. The presence of the piperidine ring suggests possible interactions with G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes and are common targets for therapeutic intervention. Additionally, the pyridine moiety can serve as a scaffold for further chemical modifications, enabling the design of derivatives with enhanced potency and selectivity.
One of the most compelling aspects of 3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride is its potential role in addressing unmet medical needs. Current research indicates that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer, inflammation, and neurological disorders. For instance, studies have explored its interactions with kinases and other enzyme targets, suggesting that it could serve as a lead compound for the development of novel therapeutics. The ability to modulate these biological pathways could lead to significant advancements in treatment strategies.
The synthesis of 3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently. The dihydrochloride salt form is typically obtained through the reaction of the free base with hydrochloric acid, ensuring stability and crystallinity suitable for pharmaceutical use.
From a pharmacokinetic perspective, 3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride exhibits properties that are favorable for drug development. Its molecular weight and solubility profile suggest good oral bioavailability and distribution throughout the body. Additionally, preliminary pharmacokinetic studies indicate that the compound has a reasonable half-life, allowing for once or twice daily dosing regimens. These characteristics make it an attractive candidate for further clinical development.
The safety profile of 3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride is another critical consideration in its evaluation as a potential drug candidate. Preclinical toxicology studies have been conducted to assess its acute and chronic toxicity profiles. These studies have shown that the compound is well-tolerated at relevant doses, with no significant adverse effects observed. However, further investigation is necessary to fully understand its long-term safety implications.
In conclusion, 3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride (CAS No. 2098023-70-0) represents a promising entity in pharmaceutical research with its unique structural features and potential therapeutic applications. Its ability to interact with key biological targets makes it a valuable scaffold for drug design. As research continues to uncover new insights into its pharmacological properties, this compound holds significant promise for addressing various medical conditions.
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